molecular formula C27H23ClN2O3 B5417836 N-[(1Z)-3-(benzylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide

N-[(1Z)-3-(benzylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide

Cat. No.: B5417836
M. Wt: 458.9 g/mol
InChI Key: VKSUNBJWOREALH-JLPGSUDCSA-N
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Description

This compound features a Z-configured acrylamide scaffold, integrating a 2-methyl-2H-chromen-3-yl moiety, a benzylamino group, and a 4-chlorobenzamide substituent. The benzylamino group enhances solubility and may influence binding interactions in biological systems.

Properties

IUPAC Name

N-[(Z)-3-(benzylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O3/c1-18-22(15-21-9-5-6-10-25(21)33-18)16-24(27(32)29-17-19-7-3-2-4-8-19)30-26(31)20-11-13-23(28)14-12-20/h2-16,18H,17H2,1H3,(H,29,32)(H,30,31)/b24-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSUNBJWOREALH-JLPGSUDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C(C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C(/C(=O)NCC3=CC=CC=C3)\NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-(benzylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide involves multiple steps. One common method includes the reaction of 2-methyl-2H-chromen-3-carbaldehyde with benzylamine to form an intermediate Schiff base. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-(benzylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(1Z)-3-(benzylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1Z)-3-(benzylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs (acrylamide core, aromatic/heterocyclic substituents) but differ in functional groups and biological profiles:

Compound Name Key Substituents Melting Point (°C) Yield (%) Key Spectral Data (¹H/¹³C-NMR) Reference
Target Compound 2-methyl-2H-chromen-3-yl, 4-chlorobenzamide, benzylamino N/A N/A Expected: Benzylamino (δ ~4.3–4.4 ppm, d), chromen C=O (δ ~160–165 ppm), Cl-Ar (δ ~130–140 ppm) -
(Z)-N-(3-(2-(2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yloxy)acetyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide Furan-2-yl, 3,4-dimethoxybenzamide, hydrazinyl-linked coumarin 219–221 71 ¹H-NMR: Furan protons (δ ~6.3–7.5 ppm); ¹³C-NMR: Coumarin C=O (δ 162.47 ppm)
N-((1Z)-3-(Benzylamino)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxo-1-propen-2-yl)benzamide Diphenylpyrazole, benzamide N/A N/A ¹H-NMR: Pyrazole protons (δ ~7.1–7.4 ppm); Benzylamino (δ 4.38 ppm, d)
(Z)-3-(Benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl 2-(4-chlorophenyl)acetate (3e) 4-Chlorophenyl acetate, benzylamino N/A N/A ¹³C-NMR: Acetate C=O (δ 167.45 ppm); Cl-Ar (δ 130.64 ppm)
N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide Benzimidazole, benzodioxol, 2,4-dichlorobenzamide N/A N/A ¹H-NMR: Benzodioxol protons (δ ~6.7–6.9 ppm); ¹³C-NMR: Dichlorobenzamide C=O (δ ~167 ppm)

Key Observations :

  • Chromen vs. Heterocycles: The target compound’s 2-methylchromen group distinguishes it from pyrazole (), furan (), or benzodioxol () derivatives.
  • Benzylamino Group: Present in both the target compound and ’s 3e, this group likely contributes to hydrogen bonding and lipophilicity. NMR signals for benzylamino protons (δ ~4.3–4.4 ppm) are consistent across analogues .
  • Chlorobenzamide vs. Acetate: The 4-chlorobenzamide in the target compound contrasts with 3e’s acetate ester ().
Physicochemical Properties
  • Melting Points : Chromen-containing analogues (e.g., : 219–221°C) have higher melting points than furan or pyrazole derivatives (: 206–225°C), likely due to chromen’s rigid structure .
  • Solubility: The benzylamino and 4-chlorobenzamide groups may enhance solubility in polar aprotic solvents (e.g., DMSO), as seen in ’s trimethoxybenzamide derivatives .

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